Selonsertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nonalcoholic Steatohepatitis (NASH):

- NASH is a progressive liver disease characterized by fat accumulation, inflammation, and fibrosis.

- Studies have shown that Selonsertib can inhibit hepatic stellate cell activation, a key driver of fibrosis in NASH.

- Phase 3 clinical trials are ongoing to evaluate the efficacy and safety of Selonsertib in patients with NASH.

Cholestatic Liver Diseases:

- Cholestatic liver diseases are a group of conditions that impair bile flow, leading to liver damage.

- Selonsertib is being investigated for its potential to improve bile flow and reduce liver injury in patients with cholestatic diseases.

- Preclinical studies have shown promising results, suggesting that Selonsertib may protect against bile duct injury and promote bile flow.

Other Liver Diseases:

- Research is ongoing to explore the potential benefits of Selonsertib in other liver diseases, such as primary biliary cholangitis and autoimmune hepatitis.

- The underlying mechanisms by which Selonsertib may be beneficial in these conditions are still being investigated.

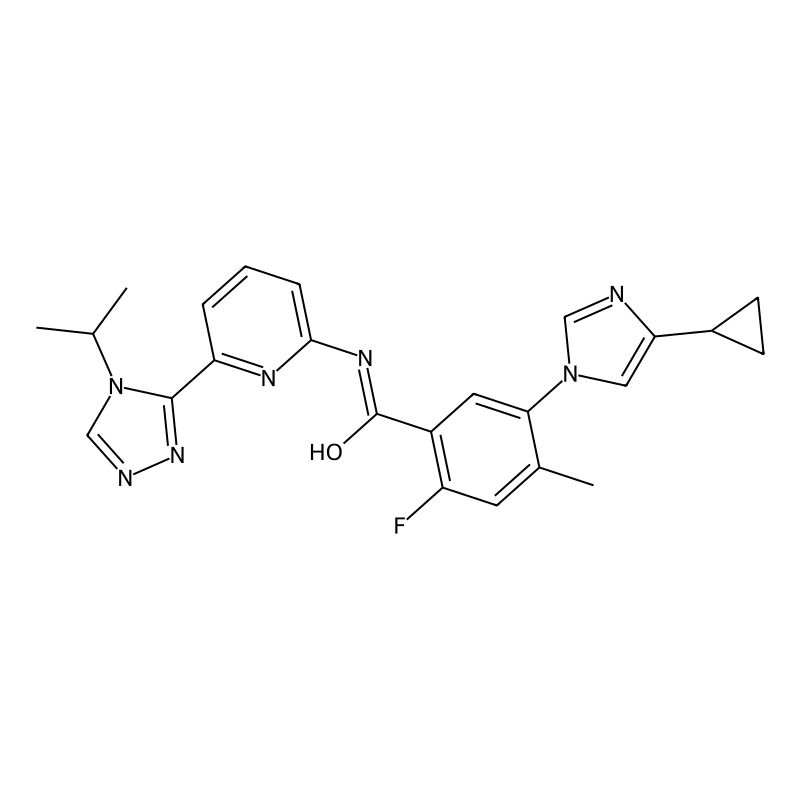

Selonsertib, chemically known as C24H24FN7O, is an orally bioavailable inhibitor of apoptosis signal-regulating kinase 1 (ASK1). It is primarily developed for therapeutic applications in liver diseases, particularly those involving fibrosis and inflammation. Selonsertib acts by inhibiting the ASK1 pathway, which plays a crucial role in cellular stress responses and apoptosis. This compound has garnered attention due to its potential anti-inflammatory and antineoplastic properties, making it a candidate for treating various conditions beyond liver fibrosis, including osteoarthritis and other inflammatory disorders .

As Selonsertib is still under investigation, comprehensive safety data is not yet available. However, studies have shown no significant anti-fibrotic effects in Phase 3 trials, suggesting the drug may not be effective for its intended use []. Further research is needed to determine its safety profile and potential side effects.

- Formation of Key Intermediates: Starting materials undergo reactions such as amination and alkylation to form key intermediates.

- Cyclization: Intermediates are subjected to cyclization reactions to create the core structure.

- Final Modifications: Functional groups are introduced or modified to enhance bioactivity and solubility.

The detailed synthetic pathway is typically outlined in patents or proprietary research documents but remains largely undisclosed in public literature .

Selonsertib exhibits significant biological activity, particularly in inhibiting liver fibrosis. In vitro studies have demonstrated that it suppresses the activation and proliferation of hepatic stellate cells, which are key players in liver fibrogenesis. The compound induces apoptosis in these cells by increasing markers such as Annexin V and TUNEL-positive cells . Additionally, selonsertib has shown efficacy in reducing collagen deposition and extracellular matrix components associated with liver fibrosis .

In animal models, treatment with selonsertib has alleviated symptoms of liver fibrosis induced by agents like dimethylnitrosamine. The compound's ability to downregulate inflammatory pathways further supports its therapeutic potential .

Selonsertib is primarily investigated for its applications in:

- Liver Diseases: As a treatment for liver fibrosis and non-alcoholic steatohepatitis (NASH).

- Inflammatory Conditions: Potential use in managing conditions like osteoarthritis due to its anti-inflammatory properties .

- Antineoplastic Therapy: Investigated for possible roles in cancer treatment by inhibiting tumor growth through apoptosis induction .

Interaction studies have focused on the pharmacokinetics and pharmacodynamics of selonsertib. It has been shown to interact with various biological pathways:

- ASK1 Pathway: Its primary target; inhibition leads to reduced inflammation and fibrogenesis.

- MAPK Signaling Pathway: Inhibition affects downstream signaling cascades involved in cell survival and apoptosis.

- Drug Interactions: Studies indicate that selonsertib may interact with other medications metabolized by similar pathways, necessitating caution during co-administration .

Several compounds share structural or functional similarities with selonsertib. Here are a few notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| GS-1101 | Inhibits phosphoinositide 3-kinase | Developed for cancer therapy |

| Selinexor | XPO1 inhibitor | Targets nuclear export pathways |

| Trametinib | MEK inhibitor | Focused on MAPK pathway modulation |

Uniqueness of Selonsertib

What sets selonsertib apart from these similar compounds is its specific targeting of ASK1, which is pivotal in mediating cellular responses to stress and inflammation. This selectivity may provide a more tailored therapeutic approach for conditions like liver fibrosis compared to broader-spectrum inhibitors .

Apoptosis Signal-Regulating Kinase 1 Inhibition Kinetics

Selonsertib demonstrates exceptionally potent inhibition of Apoptosis Signal-Regulating Kinase 1 with a well-characterized kinetic profile. The compound exhibits an inhibitory concentration at 50% activity of 3.2 nanomolar against Apoptosis Signal-Regulating Kinase 1, corresponding to a negative logarithmic inhibitory concentration value of 8.3 [1] [2]. This potency positions selonsertib among the most active Apoptosis Signal-Regulating Kinase 1 inhibitors reported in the literature.

The binding affinity of selonsertib to Apoptosis Signal-Regulating Kinase 1, as measured by surface plasmon resonance, reveals a dissociation constant of less than 1 nanomolar [3] [4]. This sub-nanomolar binding affinity indicates extremely tight binding between selonsertib and its target enzyme. The compound operates through an adenosine triphosphate-competitive mechanism, directly competing with adenosine triphosphate for binding to the catalytic kinase domain of Apoptosis Signal-Regulating Kinase 1 [1] [5].

Cellular efficacy studies demonstrate that selonsertib achieves a 50% effective concentration of 24 nanomolar in Apoptosis Signal-Regulating Kinase 1-dependent cellular assays [3] [4]. The translation from biochemical to cellular potency shows excellent correlation, with only an approximately 7-fold difference between the biochemical inhibitory concentration and cellular effective concentration, indicating good cellular penetration and target engagement.

Pharmacodynamic assessments in human whole blood reveal a half maximal effective concentration of 56 nanograms per milliliter in an auranofin-stimulated C-X-C motif chemokine ligand 1 assay [6]. This finding supports the achievement of pharmacologically relevant exposures in clinical settings and validates the target engagement of selonsertib in human biological systems.

| Parameter | Value | Assay Conditions |

|---|---|---|

| IC50 (ASK1) | 3.2 nM | HTRF KinEASE STK substrate, 250mM HEPES buffer, pH 7.0 |

| pIC50 (ASK1) | 8.3 | pIC50 = -log10(IC50) |

| Kd (ASK1) | <1 nM | Surface plasmon resonance binding assay |

| EC50 (cellular) | 24 nM | ASK1-dependent cellular assay |

| Half maximal effective concentration (human whole blood) | 56 ng/mL | Auranofin-stimulated CXCL1 assay |

Structure-Activity Relationship Studies of Apoptosis Signal-Regulating Kinase 1 Inhibitors

Comprehensive structure-activity relationship studies have elucidated the molecular determinants governing selonsertib's potent and selective inhibition of Apoptosis Signal-Regulating Kinase 1. The benzamide core scaffold represents the essential structural framework required for biological activity [2] [7]. This fundamental backbone provides the necessary molecular architecture for productive binding to the Apoptosis Signal-Regulating Kinase 1 active site.

The pyridine substitution at the amide nitrogen position contributes critically to target engagement and potency [8] [9]. Structure-activity relationship analyses reveal that modification or removal of this pyridine moiety results in dramatic reductions in inhibitory activity, highlighting its indispensable role in molecular recognition. The pyridine nitrogen likely participates in specific hydrogen bonding interactions with amino acid residues within the adenosine triphosphate-binding pocket of Apoptosis Signal-Regulating Kinase 1.

The 4-cyclopropyl-imidazole substitution provides significant enhancement of binding affinity [8] [9]. This heterocyclic appendage occupies a unique binding subpocket within the Apoptosis Signal-Regulating Kinase 1 active site, contributing to both potency and selectivity. The cyclopropyl group introduces conformational constraint while the imidazole ring system enables additional protein-ligand interactions through its basic nitrogen atom.

The N-isopropyl-1,2,4-triazole structural element significantly contributes to kinome selectivity [2] [7]. This triazole-containing substituent differentiates selonsertib from inhibitors of related kinases by engaging with amino acid residues that are less conserved across the broader kinase family. Structure-activity relationship studies demonstrate that modifications to this triazole region can substantially alter selectivity profiles while maintaining potency against the primary target.

Fluorine substitution within the molecular framework modulates pharmacokinetic properties and provides fine-tuning of molecular interactions [2] [7]. The strategic placement of fluorine atoms influences electronic properties, lipophilicity, and metabolic stability without dramatically altering the core binding mode. Methyl group positioning affects molecular interactions through hydrophobic contacts and steric complementarity with the binding site [2] [7].

| Structural Feature | SAR Contribution | Activity Impact |

|---|---|---|

| Benzamide core scaffold | Essential framework for activity | Core requirement |

| Pyridine at amide nitrogen | Critical for target engagement | High impact on potency |

| 4-Cyclopropyl-imidazole substitution | Enhances binding affinity | Potency enhancement |

| N-Isopropyl-1,2,4-triazole moiety | Contributes to selectivity | Selectivity improvement |

| Fluorine substitution | Modulates pharmacokinetics | Moderate effect |

Allosteric Modulation of Mitogen-Activated Protein Kinase Kinase Kinase 5 Catalytic Domain

Recent structural and mechanistic studies have revealed that selonsertib functions primarily as an orthosteric inhibitor targeting the adenosine triphosphate-binding site, while simultaneously inducing allosteric conformational changes throughout the Mitogen-Activated Protein Kinase Kinase Kinase 5 catalytic domain [10] [11]. The compound binds directly to the catalytic kinase domain with sub-nanomolar affinity, occupying the active site and preventing adenosine triphosphate binding [12] [13].

Selonsertib binding triggers significant modulation of the activation segment, reducing solvent accessibility and decreasing molecular flexibility in this critical regulatory region [10] [11]. Hydrogen-deuterium exchange mass spectrometry studies demonstrate that selonsertib substantially reduces deuteration kinetics in the activation segment, indicating either reduced solvent access or decreased conformational dynamics upon inhibitor binding.

The compound induces allosteric conformational changes in the αG helix region and surrounding loops [10] [11]. These structural elements are positioned adjacent to the activation segment and play important roles in substrate recognition and catalytic activity. The allosteric modulation of these regions contributes to the complete inhibition of kinase activity beyond simple active site occupation.

Selonsertib binding results in P-loop displacement effects and structural rearrangements that block the active site [14]. This displacement represents a significant conformational change that prevents substrate access and maintains the kinase in an inactive state. The compound stabilizes an inactive conformation of Mitogen-Activated Protein Kinase Kinase Kinase 5 through these allosteric mechanisms.

The inhibitor modulates interdomain contacts and protein-protein interactions, reducing substrate accessibility [10] [15]. Selonsertib influences the interaction between different domains of Mitogen-Activated Protein Kinase Kinase Kinase 5, potentially affecting the binding of downstream substrates and regulatory proteins. These allosteric effects extend beyond the immediate binding site to impact the overall protein architecture.

Structural studies reveal that selonsertib binding can influence the asymmetric dimer formation characteristic of active Apoptosis Signal-Regulating Kinase 1 [10] [11]. The compound may alter the oligomerization state of the kinase, which is crucial for its biological activity and substrate recognition. This represents an additional layer of allosteric regulation mediated by selonsertib.

| Binding Site/Mechanism | Molecular Mechanism | Binding Affinity/Effect |

|---|---|---|

| ATP-binding site (orthosteric) | Direct competitive inhibition | Kd < 1 nM |

| Activation segment interaction | Reduced solvent accessibility | Decreased flexibility |

| αG helix region modulation | Allosteric conformational change | Conformational constraint |

| P-loop displacement effect | Structural rearrangement | Active site blockade |

| Interdomain contact modulation | Protein-protein interaction disruption | Reduced substrate access |

Selectivity Profiling Against Related Kinases

Comprehensive kinase selectivity profiling has established selonsertib as an exceptionally selective inhibitor with remarkable discrimination against related kinases. When tested against a panel of 350 kinases representing the major branches of the human kinome, selonsertib demonstrated inhibitory activity with concentration at 50% inhibition values of 500 nanomolar or less against only eight kinases, translating to greater than 97% selectivity [3] [4].

Selonsertib exhibits greater than 50-fold selectivity for Apoptosis Signal-Regulating Kinase 1 compared to related Mitogen-Activated Protein Kinase Kinase Kinase family members [4] [16]. This selectivity is particularly noteworthy given the high sequence similarity within this kinase subfamily. The compound shows minimal cross-reactivity with other Mitogen-Activated Protein Kinase Kinase Kinase enzymes, reducing the potential for off-target effects within this important signaling pathway.

Against p38 Mitogen-Activated Protein Kinase family members and c-Jun N-terminal kinase family kinases, selonsertib demonstrates greater than 1000-fold selectivity [17] [18]. This extraordinary selectivity is crucial for maintaining the integrity of these important stress-responsive signaling pathways while specifically targeting Apoptosis Signal-Regulating Kinase 1. The preservation of p38 and c-Jun N-terminal kinase signaling capacity ensures that physiological stress responses remain functional during treatment.

Selectivity profiling has identified cyclin-dependent kinase 6 as a secondary target of selonsertib, with an inhibitory concentration at 50% activity of 9.8 micromolar [19] [20]. This represents approximately 3000-fold selectivity for Apoptosis Signal-Regulating Kinase 1 over cyclin-dependent kinase 6, suggesting potential opportunities for drug repurposing in cyclin-dependent kinase 6-related diseases while maintaining primary target selectivity.

An interesting off-target interaction involves the adenosine triphosphate-binding cassette transporters ABCB1 and ABCG2, where selonsertib functions as a substrate rather than an inhibitor [21] [22]. The compound stimulates the adenosine triphosphatase activity of these transporters in a concentration-dependent manner, potentially modulating multidrug resistance mechanisms in cancer cells. This non-competitive interaction represents a distinct mechanism from kinase inhibition and may provide additional therapeutic benefits.

The exceptional selectivity profile of selonsertib extends across serine/threonine kinases, tyrosine kinases, and lipid kinases [6] [16]. This broad selectivity reduces the likelihood of mechanism-based toxicities and provides a favorable therapeutic window for clinical applications. The compound's selectivity profile supports its development as a well-tolerated therapeutic agent with predictable pharmacological effects.

| Kinase Family/Target | Inhibition Activity | Selectivity Index | Clinical Relevance |

|---|---|---|---|

| ASK1 (MAP3K5) | IC50 = 3.2 nM (primary target) | 1.0 (reference) | Primary therapeutic target |

| Related MAP3K kinases | Limited cross-reactivity | >50-fold selective | Reduced off-target effects |

| p38 MAPK family | No significant inhibition | >1000-fold selective | Minimal MAPK pathway interference |

| JNK family | No significant inhibition | >1000-fold selective | Preserved JNK signaling |

| Total kinome (350 kinases) | 8 kinases with IC50 ≤ 500 nM | >97% selectivity | Favorable safety profile |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Wikipedia

Use Classification

Dates

The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial.

Loomba R(1), Lawitz E(2), Mantry PS(3), Jayakumar S(4), Caldwell SH(5), Arnold H(6), Diehl AM(7), Djedjos CS(8), Han L(8), Myers RP(8), Subramanian GM(8), McHutchison JG(8), Goodman ZD(9), Afdhal NH(10), Charlton MR(11); GS-US-384-1497 Investigators.

Author information:

(1)University of California at San Diego, San Diego, CA. (2)Texas Liver Institute, University of Texas Health San Antonio, San Antonio, TX. (3)The Liver Institute at Methodist Dallas, Dallas, TX. (4)University of Calgary, Calgary, AB, Canada. (5)University of Virginia, Charlottesville, VA. (6)Gastroenterology Consultants of San Antonio, San Antonio, TX. (7)Duke Clinical Research Institute, Durham, NC. (8)Gilead Sciences, Inc., Foster City, CA. (9)Inova Fairfax Hospital, Falls Church, VA. (10)Beth Israel Deaconess Medical Center, Harvard Medical School, Boston, MA. (11)Intermountain Medical Center, Salt Lake City, UT.

Inhibition of apoptosis signal-regulating kinase 1, a serine/threonine kinase, leads to improvement in inflammation and fibrosis in animal models of nonalcoholic steatohepatitis. We evaluated the safety and efficacy of selonsertib, a selective inhibitor of apoptosis signal-regulating kinase 1, alone or in combination with simtuzumab, in patients with nonalcoholic steatohepatitis and stage 2 or 3 liver fibrosis. In this multicenter phase 2 trial, 72 patients were randomized to receive 24 weeks of open-label treatment with either 6 or 18 mg of selonsertib orally once daily with or without once-weekly injections of 125 mg of simtuzumab or simtuzumab alone. The effect of treatment was assessed by paired pretreatment and posttreatment liver biopsies, magnetic resonance elastography, magnetic resonance imaging-estimated proton density fat fraction, quantitative collagen content, and noninvasive markers of liver injury. Due to the lack of effect of simtuzumab on histology or selonsertib pharmacokinetics, selonsertib groups with and without simtuzumab were pooled. After 24 weeks of treatment, the proportion of patients with a one or more stage reduction in fibrosis in the 18-mg selonsertib group was 13 of 30 (43%; 95% confidence interval, 26-63); in the 6-mg selonsertib group, 8 of 27 (30%; 95% confidence interval, 14-50); and in the simtuzumab-alone group, 2 of 10 (20%; 95% confidence interval, 3-56). Improvement in fibrosis was associated with reductions in liver stiffness on magnetic resonance elastography, collagen content and lobular inflammation on liver biopsy, as well as improvements in serum biomarkers of apoptosis and necrosis. There were no significant differences in adverse events between the treatment groups.CONCLUSION: These findings suggest that selonsertib may reduce liver fibrosis in patients with nonalcoholic steatohepatitis and stage 2-3 fibrosis. (Hepatology 2017).